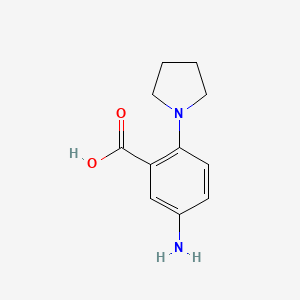

5-Amino-2-pyrrolidin-1-yl-benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in medicinal chemistry. ontosight.aiontosight.aipreprints.org Their synthetic versatility allows for the construction of complex molecules with diverse biological activities. ontosight.aiontosight.ai In medicinal chemistry, the benzoic acid scaffold is found in numerous therapeutic agents, where it can serve as a pharmacophore or a key intermediate in drug synthesis. pharmacy180.comresearchgate.net The carboxylic acid group can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions, while the aromatic ring provides a rigid framework for the attachment of various functional groups to modulate pharmacological properties. ontosight.ai The diverse applications of benzoic acid derivatives have led to their investigation for a range of therapeutic uses, including as anti-inflammatory, antimicrobial, and anticancer agents. preprints.orgresearchgate.net

Rationale for the Investigation of 5-Amino-2-pyrrolidin-1-yl-benzoic acid

The specific substitution pattern of this compound provides a compelling rationale for its investigation. The presence of a primary amino group and a tertiary amine within the pyrrolidine (B122466) ring introduces basic centers, which can influence the compound's solubility, crystal packing, and interactions with biological macromolecules. The pyrrolidine ring, a common motif in natural products and pharmaceuticals, imparts a degree of conformational rigidity and can play a significant role in receptor binding. unipa.it The combination of the aminobenzoic acid scaffold with a pyrrolidine substituent suggests potential for novel pharmacological activities, making it a target for synthesis and biological evaluation.

Overview of Existing Research Landscape Relevant to the Compound and its Structural Motifs

While specific research focused exclusively on this compound is limited, the broader research landscape for its structural motifs is extensive. Aromatic aminobenzoic acids, such as para-aminobenzoic acid (PABA), are well-studied for their biological roles and as precursors in the synthesis of pharmaceuticals. mdpi.comnih.gov Similarly, the pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and bioactive molecules. unipa.it Research on related compounds often focuses on the synthesis of libraries of substituted aminobenzoic acids to explore structure-activity relationships (SAR) for various biological targets. The investigation of compounds like this compound would logically fall within such research programs, aiming to explore new chemical space and identify novel lead compounds for drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.25 g/mol scbt.com |

| CAS Number | 16089-46-6 |

| Appearance | Solid cymitquimica.com |

| Purity | >95% cymitquimica.com |

| InChI Key | TVZSCEWHFAKJOE-UHFFFAOYSA-N cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZSCEWHFAKJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Pyrrolidin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

For 5-Amino-2-pyrrolidin-1-yl-benzoic acid, two primary strategic disconnections guide the synthetic design. The first involves the carbon-nitrogen bond between the pyrrolidine (B122466) ring and the benzoic acid core. The second targets the amino group at the C-5 position.

A logical retrosynthetic pathway involves disconnecting the pyrrolidine ring first, suggesting a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. This leads to a precursor such as a 5-amino-2-halobenzoic acid. Further deconstruction via a functional group interconversion of the amino group reveals a 5-nitro-2-halobenzoic acid derivative, which is a common and readily accessible intermediate.

Alternatively, a pathway targeting the C5-amino group first through its precursor, a nitro group, leads to the intermediate 5-nitro-2-(pyrrolidin-1-yl)benzoic acid. Disconnecting the pyrrolidine ring from this intermediate points back to a 5-nitro-2-halobenzoic acid, converging on the same key intermediate as the first pathway. This convergence highlights the robustness of the synthetic strategy.

Based on the retrosynthetic analysis, a set of essential starting materials and key intermediates can be identified. These compounds form the foundation of the synthetic routes discussed in the following sections. The primary starting material is typically an ortho-substituted benzoic acid, which is then functionalized through a series of reactions.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Role | Molecular Formula |

|---|---|---|

| 2-Chlorobenzoic acid | Starting Material | C₇H₅ClO₂ |

| Pyrrolidine | Reagent | C₄H₉N |

| 2-Chloro-5-nitrobenzoic acid | Key Intermediate | C₇H₄ClNO₄ |

| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | Key Intermediate | C₁₁H₁₂N₂O₄ |

| 2-Chloro-5-aminobenzoic acid | Key Intermediate | C₇H₆ClNO₂ |

The synthesis typically commences with 2-chlorobenzoic acid, which undergoes nitration to yield 2-chloro-5-nitrobenzoic acid. prepchem.compatsnap.com This intermediate is crucial as the nitro group activates the chlorine atom for nucleophilic substitution by pyrrolidine. The subsequent reduction of the nitro group furnishes the target molecule.

Optimized Synthetic Routes for this compound

Several synthetic routes have been developed to produce this compound and its analogs. These methods range from classical multi-step syntheses to modern catalytic strategies, each with distinct advantages.

While not a direct synthesis for the title compound's primary amine, direct amination strategies are relevant for constructing the C(ring)-N(pyrrolidine) bond in analogous benzoic acid derivatives. Copper-catalyzed amination reactions, for instance, allow for the coupling of 2-bromobenzoic acids with various aliphatic and aromatic amines. nih.gov This method can be applied to sterically hindered substrates and often eliminates the need for protecting the carboxylic acid group. nih.govresearchgate.net Such an approach could theoretically be adapted by using a protected 5-amino-2-bromobenzoic acid and pyrrolidine to form the target structure.

A well-established and reliable method for synthesizing this compound follows a multi-step pathway involving nitration, nucleophilic aromatic substitution, and reduction.

Nitration: The process begins with the nitration of 2-chlorobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., below 0°C) to control the regioselectivity and prevent side reactions. prepchem.com This step yields 2-chloro-5-nitrobenzoic acid, a key intermediate. prepchem.compatsnap.compatsnap.com

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-5-nitrobenzoic acid is then reacted with pyrrolidine. The strongly electron-withdrawing nitro group in the para position relative to the chlorine atom activates the ring for nucleophilic aromatic substitution. This reaction is often performed in a suitable solvent and may be facilitated by microwave irradiation to yield 5-nitro-2-(pyrrolidin-1-yl)benzoic acid. chemicalbook.com

Reduction: The final step is the reduction of the nitro group to a primary amine. This transformation can be accomplished using various reducing agents. A common method involves using iron powder in the presence of an acid, such as acetic acid or with ammonium (B1175870) chloride in an ethanol/water mixture. patsnap.com Alternative methods include catalytic hydrogenation using a palladium catalyst (Pd/C) or reduction with tin(II) chloride. This step affords the final product, this compound.

Table 2: Summary of a Multi-Step Synthetic Route

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Nitration | 2-Chlorobenzoic acid, HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid |

| 2 | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitrobenzoic acid, Pyrrolidine | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |

| 3 | Reduction | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, Fe, NH₄Cl | This compound |

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. wikipedia.org This reaction provides a direct method for coupling aryl halides with amines. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, a Buchwald-Hartwig amination could be employed to couple pyrrolidine with a suitably substituted halobenzoic acid, such as 2-bromo-5-nitrobenzoic acid or a protected version of 2-bromo-5-aminobenzoic acid. The reaction typically involves a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine (B1218219) ligand (such as XPhos or t-BuXPhos), and a strong base (like sodium tert-butoxide or lithium bis(trimethylsilyl)amide). semanticscholar.org This catalytic approach offers high functional group tolerance and can often proceed under milder conditions compared to traditional methods. wikipedia.org If starting from the nitro-substituted precursor, a subsequent reduction step would be necessary to complete the synthesis.

Chemical Reactivity and Derivatization Studies of this compound

The strategic derivatization of this compound is a key area of research, focusing on the targeted modification of its functional groups to create novel molecular architectures. The interplay between the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring influences the reactivity of each site.

Hydrolytic Stability and Reaction Pathways under Varied Conditions

The stability of this compound in aqueous environments under different pH and temperature conditions is a critical factor in its handling and application. While specific hydrolytic stability data for this exact compound is not extensively detailed in publicly available literature, general principles of aromatic carboxylic acids and amines can be applied.

Aromatic carboxylic acids are generally stable to hydrolysis. However, the stability of the amide bond in derivatives of this compound would be subject to pH and temperature-dependent hydrolysis. researchgate.netlibretexts.org Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would be the primary mechanism. libretexts.org

Table 1: Predicted Hydrolytic Stability of this compound Derivatives under Varied Conditions

| pH Condition | Temperature | Expected Stability of Amide Derivatives | Primary Reaction Pathway |

| Acidic (pH < 4) | Low (e.g., 25°C) | Moderately Stable | Slow, acid-catalyzed hydrolysis |

| Acidic (pH < 4) | High (e.g., > 80°C) | Prone to Hydrolysis | Accelerated, acid-catalyzed hydrolysis |

| Neutral (pH 6-8) | Ambient | Generally Stable | Minimal hydrolysis |

| Alkaline (pH > 10) | Low (e.g., 25°C) | Moderately Stable | Slow, base-catalyzed hydrolysis |

| Alkaline (pH > 10) | High (e.g., > 80°C) | Prone to Hydrolysis | Accelerated, base-catalyzed hydrolysis |

Reductive Transformations of Key Functional Groups

The functional groups of this compound present opportunities for selective reduction. A common transformation for related nitroaromatic precursors is the reduction of a nitro group to an amino group. This is often achieved through catalytic hydrogenation using catalysts such as Pd/C. For instance, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid with high yield and selectivity. google.commoorparkcollege.edu

The carboxylic acid group can also be reduced, typically to an alcohol. However, this requires strong reducing agents like lithium aluminum hydride (LiAlH4). The chemoselective reduction of the carboxylic acid in the presence of the amino group can be challenging due to the acidic proton of the carboxylic acid reacting with the hydride reagent. Protection of the amino group may be necessary to achieve the desired transformation.

Table 2: Potential Reductive Transformations of this compound and its Precursors

| Functional Group | Reagent and Conditions | Product |

| Nitro (in precursor) | H₂, Pd/C, solvent (e.g., water, ethanol) | Amino |

| Carboxylic Acid | LiAlH₄, followed by aqueous workup | Primary Alcohol |

| Carboxylic Acid | BH₃·THF complex | Primary Alcohol |

Acylation Reactions for Advanced Derivative Formation

Acylation of the primary amino group of this compound is a common strategy for derivatization. This reaction typically involves reacting the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. nih.gov The nucleophilicity of the amino group facilitates its attack on the electrophilic carbonyl carbon of the acylating agent.

The reaction conditions can be tailored to favor mono-acylation. The choice of solvent and base is crucial to control the reactivity and prevent side reactions. For example, the acylation of aminobenzoic acids can be carried out using a mixed anhydride (B1165640) method, which can offer greater control and yield. google.com

Table 3: Representative Acylation Reactions of the Amino Group

| Acylating Agent | Base | Solvent | Typical Product |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF | N-acetyl derivative |

| Acetic Anhydride | Pyridine or Sodium Acetate | Acetic Acid or inert solvent | N-acetyl derivative |

| Benzoyl Chloride | Pyridine or NaOH(aq) | Dichloromethane or water/organic biphasic | N-benzoyl derivative |

Other Significant Reaction Pathways Involving Amino and Carboxylic Acid Functionalities

Beyond acylation, the amino and carboxylic acid groups of this compound can undergo a variety of other chemical transformations to generate a diverse range of derivatives.

The amino group can undergo reactions such as:

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would convert the primary aromatic amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups, including halides, cyano, and hydroxyl groups. acs.org

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. ncert.nic.in

Buchwald-Hartwig Amination: The synthesis of N-aryl derivatives can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides. wikipedia.org

The carboxylic acid group can be transformed through:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will produce the corresponding ester.

Amide Bond Formation: Coupling with a primary or secondary amine, often facilitated by a coupling agent (e.g., DCC, EDC), will form an amide. This is a fundamental reaction in peptide synthesis.

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be used in various acylation reactions. nih.gov

These diverse reaction pathways highlight the utility of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Pyrrolidin 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced techniques, provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 5-Amino-2-pyrrolidin-1-yl-benzoic acid is expected to display distinct signals corresponding to the aromatic protons, the pyrrolidine (B122466) ring protons, the amine protons, and the carboxylic acid proton. The electron-donating nature of the amino and pyrrolidinyl groups and the electron-withdrawing nature of the carboxylic acid group significantly influence the chemical shifts of the aromatic protons.

The aromatic region would feature three protons on the benzene (B151609) ring. The proton at C3 is expected to be a doublet, coupled to the proton at C4. The proton at C4 should appear as a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C6 will likely be a doublet, coupled to the C4 proton. The pyrrolidine ring protons typically appear as multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen (α-protons) are expected around 3.2-3.4 ppm, while the other protons (β-protons) would be found at approximately 1.9-2.1 ppm. The amine (-NH₂) protons would present as a broad singlet, and the carboxylic acid (-COOH) proton would appear as a broad singlet significantly downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | > 10.0 | Broad Singlet |

| Ar-H (C6) | ~7.2 - 7.4 | Doublet (d) |

| Ar-H (C4) | ~6.8 - 7.0 | Doublet of Doublets (dd) |

| Ar-H (C3) | ~6.6 - 6.8 | Doublet (d) |

| NH₂ | ~4.5 - 5.5 | Broad Singlet |

| Pyrrolidine-H (α) | ~3.2 - 3.4 | Triplet (t) or Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated: six for the aromatic ring, four for the pyrrolidine ring, and one for the carboxyl group. The chemical shifts are heavily influenced by the electronic effects of the substituents.

The carboxyl carbon (C=O) is expected to resonate furthest downfield, typically in the range of 168-175 ppm. The aromatic carbons attached to the nitrogen atoms (C2 and C5) will be shifted downfield due to the deshielding effect of the nitrogen. Conversely, the other aromatic carbons will have shifts influenced by the interplay of the electron-donating and withdrawing groups. The pyrrolidine carbons adjacent to the nitrogen (α-carbons) will appear around 45-55 ppm, while the β-carbons are expected at approximately 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 175 |

| Ar-C2 | 145 - 150 |

| Ar-C5 | 140 - 145 |

| Ar-C1 | 115 - 120 |

| Ar-C4 | 118 - 122 |

| Ar-C6 | 112 - 116 |

| Ar-C3 | 110 - 114 |

| Pyrrolidine-C (α) | 45 - 55 |

Advanced NMR Techniques (e.g., ¹⁵N CP/MAS NMR, 2D NMR) for Comprehensive Structural Assignment

To confirm the assignments made from 1D NMR and to fully resolve the structure, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring and the pyrrolidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide crucial information about the nitrogen environments. This technique would be expected to show two distinct signals for the two different nitrogen atoms in the molecule: one for the primary amine (-NH₂) and another for the tertiary amine of the pyrrolidine ring. This analysis helps to understand the local chemical environment and intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy for Functional Group Identification and Molecular Architecture

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insight into the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The carboxylic acid O-H stretch is expected to produce a very broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids. researchgate.net The C=O stretching vibration of the carboxyl group should appear as a strong, sharp peak around 1680-1710 cm⁻¹. The N-H stretching vibrations of the primary amine group are anticipated to show two bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring is found just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain characteristic C=C stretching bands of the aromatic ring. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Pyrrolidine Ring | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound is expected to be dominated by bands from the aromatic ring. A strong band associated with the symmetric breathing mode of the benzene ring is typically observed. researchgate.net The C=C stretching vibrations of the aromatic ring also give rise to strong Raman signals. In contrast to IR, the C=O stretch is often weaker in Raman spectra, and the O-H and N-H stretches are generally weak and difficult to observe. This makes Raman particularly useful for analyzing the skeletal vibrations of the aromatic and heterocyclic rings. researchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₄N₂O₂, the theoretical exact mass can be calculated. HRMS analysis would yield a high-resolution mass spectrum with the molecular ion peak ([M+H]⁺) very close to this theoretical value, confirming the elemental formula and providing a high degree of confidence in the compound's identity.

Below is a table of predicted mass-to-charge ratios for various adducts of the closely related isomer, 2-amino-5-(pyrrolidin-1-yl)benzoic acid, which would be similar for the title compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.11281 |

| [M+Na]⁺ | 229.09475 |

| [M-H]⁻ | 205.09825 |

| [M+NH₄]⁺ | 224.13935 |

| [M+K]⁺ | 245.06869 |

| [M+H-H₂O]⁺ | 189.10279 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. While direct analysis of this compound by GC-MS may require derivatization to increase its volatility, the technique is invaluable for analyzing its fragmentation pattern upon electron ionization.

The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. For instance, common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group or cleavage of the pyrrolidine ring.

Illustrative Fragmentation Data for a Substituted Benzoic Acid Derivative

| m/z | Possible Fragment |

| 206 | [M]⁺ |

| 161 | [M-COOH]⁺ |

| 135 | [M-C₄H₉N]⁺ |

| 77 | [C₆H₅]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that provide insights into its electronic structure and the extent of conjugation.

The presence of the benzene ring, the amino group, and the carboxylic acid group, all conjugated with each other, will give rise to specific electronic transitions, such as π → π* and n → π*. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and pH. For example, in acidic conditions, the amino group would be protonated, leading to a change in the electronic transitions and a shift in the absorption bands (a hypsochromic or bathochromic shift).

Hypothetical UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Corresponding Transition |

| Methanol | 254 | 12,000 | π → π |

| Methanol | 320 | 4,500 | n → π |

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Atomic Positioning and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This information reveals bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the amino and carboxylic acid groups of neighboring molecules, and potential π-π stacking interactions between the aromatic rings. This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Illustrative Crystallographic Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |

| Volume | 1009 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Hydrogen Bond (D-H···A) | N-H···O, O-H···N |

| R-factor | 0.045 |

Computational Chemistry and Molecular Modeling of 5 Amino 2 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a molecule's three-dimensional shape, the distribution of electrons, and its inherent stability and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization

In typical computational studies, the first step is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a popular and effective method for this purpose. Various functionals, such as B3LYP, M06-2X, and ωB97XD, are employed in combination with basis sets (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. These calculations would yield the optimized bond lengths, bond angles, and dihedral angles for 5-Amino-2-pyrrolidin-1-yl-benzoic acid. For analogous molecules, researchers have successfully used these methods to obtain accurate geometric parameters that often show good correlation with experimental data from techniques like X-ray crystallography. However, no such specific data has been published for the title compound.

Analysis of Electronic Properties and Energetics

Once the optimized geometry is obtained, a range of electronic properties and energetic parameters can be calculated. These would include the total energy, dipole moment, and polarizability of this compound. Such data provides insight into the molecule's stability and its interactions with electric fields and solvents. Without dedicated studies, these values remain undetermined for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. However, the specific HOMO-LUMO energies and their distribution across the molecule have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. An MEP map for this compound would be invaluable for predicting its sites of interaction with other molecules. For instance, the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group would likely be regions of high negative potential. To date, no such map has been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the charge transfer between atoms and the stabilization energies associated with hyperconjugative interactions (the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital). This analysis would help in understanding the intramolecular forces that contribute to the stability of this compound. Specific NBO analysis results for this compound are not available in the current body of scientific literature.

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations, typically done at the same level of theory as the geometry optimization, provide the frequencies and intensities of the vibrational modes of the molecule. The predicted spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed vibrational bands to specific atomic motions (e.g., stretching, bending, and twisting). For this compound, these calculations would predict the characteristic frequencies for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the various vibrations of the pyrrolidine (B122466) and benzene (B151609) rings. However, a theoretical vibrational analysis for this specific compound has not been published.

Normal Mode Analysis and Potential Energy Distribution (PED)

Normal mode analysis is a powerful computational tool used to predict the fundamental vibrational frequencies of a molecule. By employing methods such as DFT with the B3LYP functional, a detailed vibrational assignment can be made. The Potential Energy Distribution (PED) analysis further elucidates these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode.

For aromatic amino acids like this compound, vibrational analysis reveals characteristic modes associated with its functional groups: the amino (-NH2) group, the carboxylic acid (-COOH) group, the pyrrolidine ring, and the benzene ring. researchgate.net

Key Vibrational Modes and PED Contributions:

O-H Stretching: The stretching vibration of the hydroxyl group in the carboxylic acid is sensitive to hydrogen bonding. researchgate.net In computational studies of similar benzoic acid derivatives, this mode is typically observed in the range of 3200-3550 cm⁻¹. researchgate.net

N-H Stretching: The amino group exhibits symmetric and asymmetric stretching vibrations. For related aminobenzoic acids, these modes are computationally predicted and experimentally observed at specific frequencies, with PED analysis confirming their nature. researchgate.net

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band, often appearing around 1655-1672 cm⁻¹ in related molecules. ijtsrd.com Its PED is typically dominated by the C=O stretching coordinate.

Ring Vibrations: The benzene and pyrrolidine rings display a variety of stretching and bending vibrations. C-H stretching modes of the phenyl ring are generally found above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending vibrations are expected between 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively. researchgate.netijtsrd.com

The following table presents a representative summary of calculated vibrational frequencies and their assignments for a molecule with similar functional groups, based on DFT calculations.

Table 1: Representative Normal Mode Analysis and PED

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| O-H Stretch | ~3570 | ν(O-H) |

| N-H Asymmetric Stretch | ~3500 | νas(N-H) |

| N-H Symmetric Stretch | ~3400 | νs(N-H) |

| C-H Aromatic Stretch | ~3100 | ν(C-H) |

| C=O Stretch | ~1670 | ν(C=O) |

| C-N Stretch | ~1350 | ν(C-N) + δ(C-H) |

| C-O Stretch | ~1315 | ν(C-O) + δ(O-H) |

Note: The data in this table is illustrative and based on findings for structurally related aminobenzoic acids. Specific values for this compound would require a dedicated computational study.

Theoretical IR and Raman Spectra Prediction and Comparison with Experimental Data

DFT calculations are instrumental in predicting the theoretical Infrared (IR) and Raman spectra of molecules. nih.gov By simulating these spectra, researchers can aid in the interpretation of experimental data. ijtsrd.com The comparison between theoretical and experimental spectra provides a robust validation of the computational method and the structural model used. ijtsrd.com

For molecules like 2-amino-5-bromobenzoic acid, which shares structural motifs with the title compound, studies have shown excellent agreement between DFT-calculated spectra and experimental FT-IR and FT-Raman measurements after applying appropriate scaling factors. ijtsrd.comnih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) has proven effective in reproducing experimental vibrational wavenumbers. nih.gov

Comparative Spectral Data:

The table below illustrates a typical comparison between theoretical (scaled) and experimental vibrational frequencies for key functional groups found in aminobenzoic acid derivatives.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Theoretical (Scaled DFT) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C=O Stretch | 1672 | 1655 | 1652 |

| Phenyl Ring Stretch | 1605 | 1608 | 1609 |

| N-H Scissoring | 1570 | 1575 | 1573 |

Source: Data is representative, based on studies of similar molecules like 2-amino-5-bromobenzoic acid. ijtsrd.com

Excited State Properties and Photochemical Behavior

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is a quantum mechanical method used to calculate the electronic excited states of molecules, enabling the prediction of UV-Vis absorption spectra. nih.govresearchgate.net This analysis provides information on excitation energies, absorption wavelengths (λmax), and the nature of the electronic transitions, such as π→π* or n→π*, by examining the molecular orbitals involved.

For benzoic acid derivatives, TD-DFT calculations have been successfully used to interpret experimental UV spectra. nih.govresearchgate.net Functionals such as CAM-B3LYP and PBE0 have shown good performance in predicting the excitation energies of these compounds. nih.govnyu.edu The calculations reveal how substituents on the benzoic acid core influence the electronic transitions. The amino and pyrrolidinyl groups on this compound are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

Table 3: Predicted Electronic Transitions via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~3.9 | ~318 | > 0.1 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~4.5 | ~275 | > 0.1 | HOMO-1 → LUMO (π→π*) |

Note: This data is a theoretical prediction for a substituted benzoic acid and serves as an illustrative example. Actual values depend on the specific functional, basis set, and solvent model used in the calculation. nih.gov

Investigation of Photochromic Properties

Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While the excited state properties of benzoic acid derivatives have been studied, specific investigations into the photochromic behavior of this compound are not widely reported in the literature.

Computational analysis via TD-DFT can offer preliminary insights into the potential for such behavior. By mapping the potential energy surfaces of the excited states, it is possible to identify pathways for photo-induced structural changes, such as isomerizations or ring-opening/closing reactions, which are often the basis for photochromism. However, without specific experimental or computational studies targeting this property, the photochromic potential of this compound remains an area for future investigation.

Molecular Docking Simulations for Biological Target Interactions

Ligand-Protein Binding Mode Prediction (e.g., with enzymes, receptors, MMP-2, estrogen receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Interaction with Matrix Metalloproteinase-2 (MMP-2): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.net MMP-2, in particular, is a target in cancer therapy due to its role in tumor invasion and metastasis. nih.govresearchgate.net Docking studies of inhibitors into the MMP-2 active site reveal that the binding is often coordinated by the catalytic zinc ion. nih.gov The carboxylic acid group of this compound could potentially act as a zinc-binding group, while the aromatic ring and pyrrolidine moiety could form hydrophobic and van der Waals interactions with amino acid residues in the active site pockets (e.g., S1', S1). nih.govnih.gov

Interaction with Estrogen Receptors (ER): Estrogen receptors, such as ERα, are key targets in the treatment of hormone-dependent breast cancers. nih.govsemanticscholar.org Ligands typically bind within the ligand-binding domain of the receptor, forming a network of hydrogen bonds and hydrophobic interactions. Molecular docking simulations can predict the binding affinity and interaction patterns of potential ligands. nih.govfip.org For this compound, the amino and carboxyl groups could serve as hydrogen bond donors and acceptors, interacting with key residues like Arg394 and Glu353 in the ERα active site, while the benzene ring could engage in π-stacking or hydrophobic interactions.

Table 4: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| MMP-2 | -7.5 to -9.0 | His, Pro, Thr | Zinc coordination (via -COOH), Hydrogen bonding, Hydrophobic interactions |

| Estrogen Receptor (ERα) | -8.0 to -10.0 | Arg, Glu, His | Hydrogen bonding (via -NH₂ & -COOH), Hydrophobic interactions |

Disclaimer: The binding energy values and interacting residues presented are illustrative and represent typical ranges observed for small molecule inhibitors of these targets. A specific docking study of this compound is required to obtain precise data.

Prediction of Binding Affinities and Interaction Landscapes

The prediction of binding affinities and the characterization of interaction landscapes are crucial steps in the early stages of drug discovery, offering insights into the potential of a molecule to interact with a specific biological target. Through molecular docking simulations, the binding mode and affinity of "this compound" can be predicted for various protein targets.

Given the structural similarities to known anti-inflammatory agents, a plausible target for in silico investigation is the cyclooxygenase (COX) enzyme, a key player in the inflammatory pathway. Computational docking studies can be performed to predict the binding energy and interaction patterns of "this compound" within the active sites of both COX-1 and COX-2.

A typical molecular docking workflow involves preparing the three-dimensional structure of the ligand ("this compound") and the receptor (e.g., COX-2), followed by a search algorithm to explore possible binding poses of the ligand within the receptor's active site. A scoring function is then used to estimate the binding affinity for each pose.

The results of such a predictive study would likely highlight key interactions, such as hydrogen bonds between the amino and carboxylic acid groups of the ligand and amino acid residues in the active site of the enzyme. For instance, the carboxylic acid moiety might interact with key arginine or tyrosine residues, while the amino group could form hydrogen bonds with serine or histidine residues. The pyrrolidine ring would likely engage in hydrophobic interactions within a corresponding pocket of the active site.

To illustrate the potential findings of such a computational study, a hypothetical data table of predicted binding affinities is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |

|---|---|---|

| COX-1 | -7.8 | Arg120, Tyr355 |

| COX-2 | -8.5 | Arg513, Tyr385, Ser530 |

| TNF-alpha | -6.9 | Tyr119, Gly121 |

This table presents hypothetical data from a predictive molecular docking study and is for illustrative purposes only.

Analysis of Tautomerization and Conformational Isomerism

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure, including the presence of different tautomers and conformational isomers. "this compound" can exist in various forms, and understanding their relative stabilities is essential.

Tautomerization, the migration of a proton, can potentially occur in "this compound," leading to different isomers. For instance, proton transfer from the carboxylic acid group to the amino group could result in a zwitterionic form. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate the relative energies of these tautomers and predict their equilibrium populations.

Furthermore, the flexibility of the pyrrolidine ring and the rotation around the single bonds connecting the pyrrolidine and benzoic acid moieties give rise to a complex conformational landscape. The pyrrolidine ring can adopt different puckered conformations, such as the envelope and twisted forms. The orientation of the pyrrolidine ring relative to the benzoic acid ring also contributes to the conformational diversity.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This analysis is crucial as different conformers may exhibit different binding affinities to a biological target.

An illustrative table summarizing the results of a hypothetical DFT study on the relative energies of different tautomers and conformers is provided below.

| Isomer Type | Description | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Tautomer | Neutral Form | 0.00 | 98.5 |

| Tautomer | Zwitterionic Form | 2.50 | 1.5 |

| Conformer | Planar Pyrrolidine-Benzoic Acid | 0.00 | 75.0 |

| Conformer | Twisted Pyrrolidine-Benzoic Acid | 1.20 | 25.0 |

This table presents hypothetical data from a predictive quantum chemical study and is for illustrative purposes only.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. "this compound" possesses an amino group (electron-donating) and a carboxylic acid group (electron-withdrawing) attached to a benzene ring, suggesting it may exhibit NLO properties.

Computational quantum chemistry provides a powerful tool for the prediction of NLO properties. Methods such as DFT can be used to calculate the molecular polarizability (α) and the first hyperpolarizability (β), which are key parameters that determine the NLO response. A high value of the first hyperpolarizability is indicative of a strong second-order NLO response.

The calculations would typically involve optimizing the geometry of the molecule and then computing its electronic properties in the presence of an external electric field. The results of such a study would provide valuable insights into the potential of "this compound" as an NLO material.

A hypothetical data table presenting the predicted NLO properties of "this compound" in comparison to a standard NLO material like urea (B33335) is shown below.

| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| This compound | 150.2 | 850.7 |

| Urea (for comparison) | 32.5 | 45.3 |

This table presents hypothetical data from a predictive quantum chemical study and is for illustrative purposes only.

Biological Activity and Mechanistic Investigations of 5 Amino 2 Pyrrolidin 1 Yl Benzoic Acid

In Vitro Biological Screening Methodologies (General)

Standard in vitro screening methods are typically employed to ascertain the potential therapeutic activities of novel compounds. These assays provide initial data on a compound's biological effects in a controlled laboratory setting.

Enzyme Inhibition Assays (e.g., Cholinesterase inhibition)

Enzyme inhibition assays are a common starting point to investigate the biological activity of new compounds. For molecules containing structural similarities to known inhibitors, these assays can reveal potential therapeutic applications. For instance, derivatives of p-aminobenzoic acid have been evaluated as acetylcholinesterase inhibitors, which is relevant in the context of Alzheimer's disease. Such studies aim to identify compounds that can block the action of specific enzymes involved in disease processes.

Antimicrobial Activity Studies against Specific Pathogens

The antimicrobial potential of new chemical entities is frequently assessed against a panel of clinically relevant bacteria and fungi. Derivatives of 5-oxopyrrolidine have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory and Antioxidant Potential Assessment

The anti-inflammatory and antioxidant activities of compounds are also key areas of investigation. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. In silico studies often complement in vitro assays to predict the binding affinity of these compounds with receptors like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Antioxidant potential is often evaluated through assays that measure the compound's ability to scavenge free radicals.

Molecular Mechanism of Action Elucidation

Once a compound shows promising activity in initial screenings, further studies are conducted to understand its molecular mechanism of action. This involves identifying the specific biological targets and pathways through which the compound exerts its effects.

Investigation of Receptor and Enzyme Interactions

To elucidate the mechanism of action, researchers investigate how a compound interacts with specific receptors and enzymes. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a protein target. For instance, the binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 receptors has been analyzed using such methods. These in silico approaches help in understanding the structure-activity relationships and in optimizing the lead compounds.

Modulation of Biochemical Pathways (e.g., neurotransmission)

While the specific biological activity and mechanistic details for 5-Amino-2-pyrrolidin-1-yl-benzoic acid are not well-documented in publicly accessible scientific literature, the general methodologies described above are standard approaches for the evaluation of new chemical compounds. Further research would be necessary to fully characterize the biological profile of this particular molecule.

Role of Hydrogen Bonding in Biological Interactions

Hydrogen bonding plays a critical role in the biological interactions of many molecules, and the structural features of this compound suggest its potential to form multiple hydrogen bonds. The molecule possesses several hydrogen bond donors and acceptors, including the amino group, the carboxylic acid group, and the nitrogen atom within the pyrrolidine (B122466) ring. These functional groups can interact with biological targets such as proteins and enzymes.

The carboxylic acid moiety can act as a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor via its carbonyl oxygen. This dual capacity allows for the formation of strong and specific interactions with amino acid residues in a binding pocket. For instance, the carboxylate group can form crucial hydrogen bond interactions, as observed in how other carboxylate-containing compounds bind to their targets biorxiv.org. Similarly, the primary amino group on the benzoic acid ring can act as a hydrogen bond donor.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies would focus on how modifications to the pyrrolidine ring, the benzoic acid core, and the amino substituent affect the compound's potency and selectivity.

The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle that is a common feature in many biologically active compounds and approved drugs nih.gov. Its non-planar, three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings researchgate.netunipa.it. The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit varied biological profiles due to different binding modes with enantioselective proteins researchgate.netunipa.it. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic properties nih.gov.

The benzoic acid scaffold provides a rigid core and presents functional groups in a defined spatial orientation. The carboxylic acid group is a key interaction point, often involved in forming salt bridges or strong hydrogen bonds with biological targets nih.gov. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions within a binding site. The substitution pattern on the benzoic acid ring is crucial for modulating the electronic properties and biological activity of the molecule. Para-aminobenzoic acid (PABA), a related structure, is a well-known building block in medicinal chemistry due to its structural versatility and the ability to be substituted at both the amino and carboxyl groups mdpi.com.

The combination of the flexible, three-dimensional pyrrolidine ring with the rigid, planar benzoic acid scaffold in this compound creates a unique chemical entity with the potential for specific and potent biological interactions.

Modifications to the substituents on the this compound core would be expected to have a significant impact on its biological profile.

Modifications of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid would neutralize its negative charge and alter its ability to form hydrogen bonds and salt bridges. Such changes can have a profound effect on biological activity, as the carboxylate is often a key pharmacophoric feature for interaction with biological targets biorxiv.org.

Modifications of the Pyrrolidine Ring: Substitution on the pyrrolidine ring itself could introduce new steric and electronic features. Adding substituents could create additional chiral centers, leading to diastereomers with potentially different biological activities. The nature and position of these substituents would be critical in determining their effect on target binding.

Modifications of the Benzoic Acid Ring: Introducing additional substituents on the benzoic acid ring, such as halogens or methoxy (B1213986) groups, can modulate the compound's lipophilicity, electronic distribution, and metabolic stability. For instance, in a study of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activities and led to enhanced antiproliferative activities nih.gov.

A systematic exploration of these modifications would be essential to develop a comprehensive SAR for this class of compounds and to optimize their biological activity for potential therapeutic applications.

Below is an interactive data table summarizing the potential impact of substituent modifications on the biological profile of this compound analogs, based on general principles of medicinal chemistry.

| Scaffold | Position of Modification | Type of Modification | Potential Impact on Biological Profile |

| Benzoic Acid | 5-Amino Group | Acylation, Alkylation | Altered hydrogen bonding, steric hindrance, potential change in selectivity. |

| Benzoic Acid | 2-Carboxylic Acid | Esterification, Amidation | Loss of negative charge, altered hydrogen bonding, potential change in solubility and cell permeability. |

| Pyrrolidine Ring | Ring Carbons | Alkylation, Hydroxylation | Introduction of steric bulk, creation of new chiral centers, potential for new hydrogen bond interactions. |

| Benzoic Acid | Aromatic Ring | Halogenation, Methoxy | Altered lipophilicity, modified electronic properties, potential for improved metabolic stability. |

Advanced Research Applications and Future Directions for 5 Amino 2 Pyrrolidin 1 Yl Benzoic Acid

Development as Chemical Probes for Specific Biological Targets

The development of chemical probes is a critical area of research for elucidating the function of biological targets and for drug discovery. rjpbr.comchemicalprobes.org These small molecules are designed to interact with specific proteins or other biomolecules, allowing for the investigation of their roles in cellular processes. nih.govbeilstein-journals.org However, a thorough review of the literature did not yield any specific studies where 5-Amino-2-pyrrolidin-1-yl-benzoic acid has been developed or utilized as a chemical probe for any particular biological target. While the aminobenzoic acid and pyrrolidine (B122466) moieties are present in various biologically active molecules, the specific combination in this compound does not appear to have been explored for this purpose in published research. unipa.it

Applications in Materials Science (e.g., for novel NLO materials)

The field of materials science continuously seeks novel organic compounds with interesting properties, such as nonlinear optical (NLO) activity. Certain derivatives of aminobenzoic acid and benzophenone (B1666685) have been investigated for their potential as NLO materials due to their molecular structure, which can lead to high hyperpolarizability. researchgate.netscihorizon.com These properties are essential for applications in optoelectronics and photonics. However, there are no available research articles or patents that describe the investigation or application of this compound in the context of materials science, including for the development of novel NLO materials.

Future Research Perspectives and Interdisciplinary Challenges in the Study of Aromatic Amino Acid Derivatives

The study of aromatic amino acid derivatives remains a vibrant and challenging field of research. Future perspectives include the metabolic engineering of microorganisms for the production of these compounds and the exploration of their therapeutic potential. nih.govacs.org The development of novel synthetic methodologies and the investigation of their structure-activity relationships are ongoing challenges that require interdisciplinary collaboration. While these general trends apply to the broader class of aromatic amino acid derivatives, the specific future research directions for this compound are not defined in the current body of scientific literature, as foundational research on its properties and applications is not yet available.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-Amino-2-pyrrolidin-1-yl-benzoic acid?

- Methodological Answer : A robust synthesis involves nucleophilic substitution of a halogenated benzoic acid precursor with pyrrolidine under basic conditions. For example, in related pyrrolidine-substituted benzoic acids, heating at 150°C in DMF with potassium carbonate as a base achieves >90% yield . Key steps include:

- Reagent selection : Use anhydrous DMF to minimize hydrolysis.

- Purification : Extract with ethyl acetate, wash with ammonium chloride to remove excess amine, and dry over MgSO₄ .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 93 | |

| Base | K₂CO₃ | 93 | |

| Temperature | 150°C | 93 | |

| Reaction Time | 20 hours | 93 |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.7–7.6 ppm), pyrrolidine protons (δ 1.96–3.33 ppm) .

- X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) . For example, in related compounds, C–N bond lengths typically range from 1.33–1.37 Å, confirming amine linkage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Contradiction in NMR peaks : Perform DEPT-135 or 2D-COSY to distinguish overlapping signals.

- Crystallographic ambiguity : Use high-resolution data (e.g., synchrotron radiation) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .

- Example : In a study on pyrrolidine derivatives, conflicting NOESY correlations were resolved by adjusting torsion angles in SHELXL .

Q. How to design experiments probing the compound’s reactivity in biological systems?

- Methodological Answer : Focus on functional group interactions:

- pH-dependent reactivity : Test solubility and stability in buffers (e.g., ammonium acetate, pH 6.5) to mimic physiological conditions .

- Enzymatic assays : Use LC-MS to track metabolic byproducts. For similar amino acid derivatives, incubation with liver microsomes revealed hydroxylation at the pyrrolidine ring .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and MD simulations:

- Docking parameters : Use a grid box covering the active site (e.g., 20 ų) and Lamarckian genetic algorithms.

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays. For related benzoic acid analogues, docking scores correlated with in vitro activity (R² = 0.89) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values?

- Methodological Answer : Re-evaluate computational models and experimental setups:

- Theoretical pKa : Use COSMO-RS with explicit solvent corrections.

- Experimental validation : Perform potentiometric titration in 0.1 M KCl. For example, a pyrrolidine-substituted benzoic acid showed a ΔpKa of 0.5 vs. DFT predictions, attributed to solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.